molecular formula C₁₅H₁₈O₁₀S B1140549 (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate CAS No. 25348-62-3

(3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate

Cat. No. B1140549
CAS RN: 25348-62-3
M. Wt: 390.36
InChI Key:
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Description

The research into sulfanylidene compounds, such as "(3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate", focuses on understanding their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of sulfanylidene derivatives often involves cyclocondensation reactions, as demonstrated in the synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives using thiourea and substituted benzaldehydes. Such processes highlight the versatility and reactivity of sulfanylidene compounds under acid-catalyzed conditions (Sarojini et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfanylidene compounds can be quite complex, with conformational flexibility evident in their crystalline forms. For instance, the reduced pyrimidine ring in certain derivatives adopts conformations intermediate between boat, screw-boat, and twist-boat forms, facilitated by hydrogen bonding that links molecules into ribbons containing alternating rings (Sarojini et al., 2015).

Chemical Reactions and Properties

Sulfanylidene compounds participate in various chemical reactions, such as the preparation and reactions of organosulfonyloxy derivatives with alkynyltrimethylsilanes, leading to diverse products depending on the reaction conditions. This reactivity underlines the chemical versatility of sulfanylidene derivatives (Zhdankin et al., 1996).

Physical Properties Analysis

The physical properties, including crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of sulfanylidene compounds. For example, crystal packing analyses reveal intermolecular O—H...O hydrogen bonds linking tetraacetate molecules into tapes, indicative of their solid-state behavior (Mehta & Sen, 2010).

Chemical Properties Analysis

The chemical properties of sulfanylidene compounds are often explored through their reactivity with various reagents, demonstrating a range of functional group transformations and the formation of novel heterocyclic structures. This aspect underscores the compounds' utility in synthetic chemistry applications (Zhdankin et al., 1996).

properties

IUPAC Name

[(3aS,4R,5R,6S,7S,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3/t9-,10+,11-,12+,13+,14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDPAADFSHXROB-QSWPVVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H]([C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858436
Record name (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate

CAS RN

25348-62-3
Record name (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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